Rubomycin H: An In-depth Technical Guide to an Anthracycline Antibiotic
Rubomycin H: An In-depth Technical Guide to an Anthracycline Antibiotic
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rubomycin H, also known by its chemical name N-Carboxydaunorubicin methyl ester, is an anthracycline antibiotic.[1] It is isolated from Streptomyces coeruleorubidus and belongs to a class of potent chemotherapeutic agents used in the treatment of various cancers.[2][3] Anthracyclines, as a group, are among the most effective anticancer drugs ever developed and are utilized in the treatment of leukemias, lymphomas, and numerous solid tumors.[4] This guide provides a comprehensive overview of the available technical information on Rubomycin H, including its chemical properties, and places it within the broader context of related, well-studied anthracyclines for which more extensive data are available.
Physicochemical Properties of Rubomycin H
Quantitative data for Rubomycin H is primarily limited to its fundamental physicochemical properties. The following table summarizes the key identification and structural information for Rubomycin H.
| Property | Value | Reference |
| CAS Number | 38942-79-9 | [1][2][3] |
| Chemical Name | N-Carboxydaunorubicin methyl ester | [1] |
| Molecular Formula | C29H31NO12 | [1][2][5] |
| Molecular Weight | 585.56 g/mol | [2] |
| Exact Mass | 585.1846 | [2] |
| Elemental Analysis | C, 59.48%; H, 5.34%; N, 2.39%; O, 32.79% | [2] |
| Source | Isolated from Streptomyces coeruleorubidus | [2][3] |
Mechanism of Action: The Anthracycline Paradigm
-
DNA Intercalation: The planar aromatic ring structure of the anthracycline molecule inserts itself between the base pairs of the DNA double helix. This intercalation physically obstructs the processes of DNA replication and transcription, leading to a halt in the cell cycle and subsequent apoptosis.
-
Topoisomerase II Inhibition: Anthracyclines form a stable ternary complex with DNA and the enzyme topoisomerase II. This complex prevents the re-ligation of DNA strands that have been cleaved by topoisomerase II, resulting in double-strand breaks. The accumulation of these breaks triggers a DNA damage response that ultimately leads to programmed cell death.
The following diagram illustrates the generalized signaling pathway for anthracycline-induced cytotoxicity.
Experimental Protocols
Detailed experimental protocols specifically for Rubomycin H are not widely published. However, the general methodology for the isolation and purification of anthracyclines from Streptomyces species can be described.
General Protocol for Anthracycline Isolation from Streptomyces coeruleorubidus
-
Fermentation: A pure culture of Streptomyces coeruleorubidus is inoculated into a suitable liquid fermentation medium containing sources of carbon, nitrogen, and mineral salts. The culture is incubated under controlled conditions of temperature, pH, and aeration to promote the production of secondary metabolites, including anthracyclines.
-
Extraction: After an appropriate fermentation period, the culture broth is harvested. The mycelium is separated from the supernatant by centrifugation or filtration. The anthracyclines are then extracted from both the mycelial cake and the supernatant using a water-immiscible organic solvent, such as chloroform or ethyl acetate, at an acidic pH.
-
Purification: The crude extract is concentrated under reduced pressure. The resulting residue is then subjected to a series of chromatographic techniques for purification. These may include:
-
Column Chromatography: Using silica gel or other suitable stationary phases with a gradient of solvents to separate the different anthracycline components.
-
Preparative Thin-Layer Chromatography (TLC): For further separation of closely related compounds.
-
High-Performance Liquid Chromatography (HPLC): A final purification step to obtain highly pure compounds.
-
-
Characterization: The purified compound is characterized using various spectroscopic methods to confirm its identity and structure. These include:
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure.
-
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify functional groups and the chromophore.
-
The following diagram outlines a general workflow for this process.
Biological Activity and Toxicity Data (Comparative)
While specific IC50 and LD50 values for Rubomycin H are not available in the cited literature, comparative toxicity data for other rubomycins and related anthracyclines provide a valuable reference point for its potential biological activity. The following table summarizes LD50 values for doxorubicin, a closely related and extensively studied anthracycline.
| Compound | Test Animal | Route of Administration | LD50 (mg/kg) | Reference |
| Doxorubicin | Albino Mice | Intraperitoneal | 4.6 | [6] |
| Doxorubicin | Albino Mice | Intravenous | 12.5 | [6] |
| Doxorubicin | Albino Mice | Subcutaneous | 13.5 | [6] |
| Doxorubicin | Albino Mice | Oral | 570 | [6] |
A comparative study on the toxicity of carminomycin, rubomycin (daunorubicin), and adriamycin (doxorubicin) in mice indicated that the cumulative toxic properties of these compounds were similar after three injections. However, after five injections, adriamycin showed more pronounced cumulative toxicity.[7]
Clinical and Preclinical Studies
There is a lack of specific clinical or extensive preclinical trial data for Rubomycin H in the public domain. Research and development in the field of anthracyclines have largely focused on derivatives such as doxorubicin and daunorubicin, and more recently on liposomal formulations to mitigate cardiotoxicity. The absence of dedicated studies on Rubomycin H may suggest that it did not show significant advantages over other anthracyclines in early-stage research, or that its development was not pursued for other reasons.
Conclusion
Rubomycin H is a structurally defined anthracycline antibiotic with limited publicly available biological and clinical data. Its significance lies in its membership to a critical class of chemotherapeutic agents. For researchers and drug development professionals, Rubomycin H represents a component of the broader anthracycline landscape. Future investigations could focus on a direct comparison of Rubomycin H with clinically established anthracyclines to determine if its unique structural modifications offer any therapeutic advantages, such as altered efficacy, a different toxicity profile, or activity against resistant cancer cell lines. The methodologies and comparative data presented in this guide provide a foundational framework for such research endeavors.
References
- 1. KNApSAcK Metabolite Information - C00016729 [knapsackfamily.com]
- 2. medkoo.com [medkoo.com]
- 3. Cas No.38942-79-9 — TargetMol Chemicals [targetmol.com]
- 4. New anthracyclines, feudomycins, produced by the mutant from Streptomyces coeruleorubidus ME130-A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PubChemLite - Rubomycin h (C29H31NO12) [pubchemlite.lcsb.uni.lu]
- 6. [Toxicity, pharmacokinetics and pharmacodynamics of Soviet-made doxorubicin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative toxicity of carminomycin, rubomycin and adriamycin in mice and experience with carminomycin in spontaneous tumors of dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
